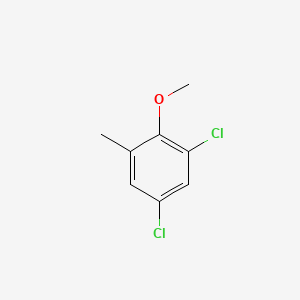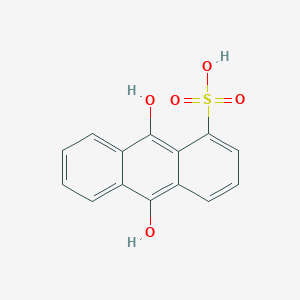
2,3-Dihydro-1H-1lambda~4~-thiophen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-1lambda~4~-thiophen-1-one is a heterocyclic compound featuring a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
2,3-Dihydro-1H-1lambda~4~-thiophen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
- Thiophene-2-carboxaldehyde
Comparison: 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
14852-21-2 |
|---|---|
Molecular Formula |
C4H6OS |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
2,3-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C4H6OS/c5-6-3-1-2-4-6/h1,3H,2,4H2 |
InChI Key |
LWMWHALFZXYGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


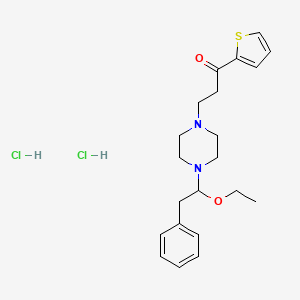
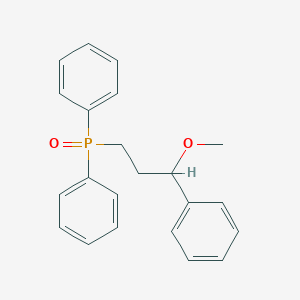
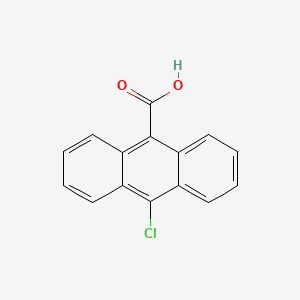
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
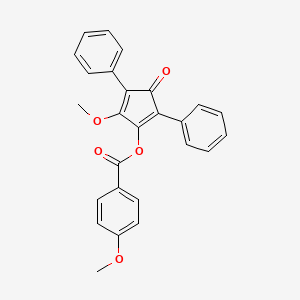
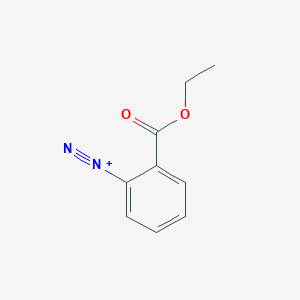
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
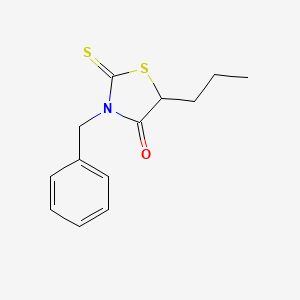
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
